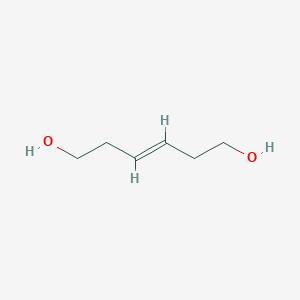

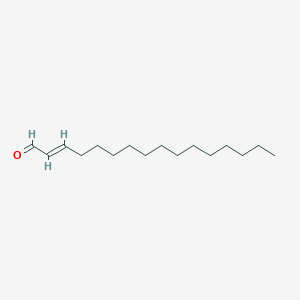

1-苄基-1H-吲哚-5-甲醛

描述

Synthesis Analysis

The synthesis of indole derivatives, including 1-benzyl-1H-indole-5-carbaldehyde, can involve several methods. Gold-catalyzed cycloisomerizations have been demonstrated as effective for producing indole-2-carbaldehydes, showcasing the versatility of gold catalysis in organic synthesis (Kothandaraman et al., 2011). Additionally, methods such as rhodium-catalyzed carbene C(sp3)-H bond insertion have been developed for the convenient synthesis of N-alkyl-2-aryl-indole-3-carbaldehydes, further expanding the toolkit for indole aldehyde synthesis (Shen et al., 2015).

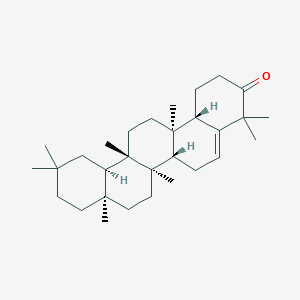

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and interaction. Studies on similar compounds, such as 1-vinyl-1H-indole-3-carbaldehyde, provide insight into the molecular packing, hydrogen bonding, and π-π interactions characteristic of these molecules, which are essential for understanding their reactivity and properties (Selvanayagam et al., 2008).

Chemical Reactions and Properties

Indole carbaldehydes participate in various chemical reactions, leveraging their aldehyde functional group for condensation reactions, and their indole core for nucleophilic substitutions. The flexibility of indole carbaldehydes in reactions allows for the synthesis of complex heterocyclic compounds, exemplified by the creation of triazolo(thiadiazepino)indoles from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes (Vikrishchuk et al., 2019).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-indole-5-carbaldehyde, such as melting point, solubility, and crystalline structure, can be inferred from related compounds within the indole family. For instance, the crystallographic analysis of 1-vinyl-1H-indole-3-carbaldehyde offers insights into the solid-state properties of similar indole carbaldehydes, including molecular geometry and intermolecular forces (Selvanayagam et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-indole-5-carbaldehyde, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to its use in synthetic chemistry. The compound's aldehyde group and indole nucleus contribute to its versatility, making it a valuable precursor in the synthesis of various heterocyclic and aromatic compounds. Research into similar indole derivatives illustrates the broad reactivity and application of these molecules in organic synthesis (Kothandaraman et al., 2011; Shen et al., 2015).

科学研究应用

4. Synthesis of Active Molecules

- Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects. Due to the optimal MCRs flexibility, it can produce products with diverse functional groups .

5. Synthesis of Various Heterocyclic Compounds

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They play a main role in cell biology and are found in proteins in the form of amino acids, such as tryptophan .

4. Synthesis of Active Molecules

- Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects. Due to the optimal MCRs flexibility, it can produce products with diverse functional groups .

5. Synthesis of Various Heterocyclic Compounds

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They play a main role in cell biology and are found in proteins in the form of amino acids, such as tryptophan .

6. Synthesis of para-para Stilbenophanes by McMurry Coupling

安全和危害

The safety information available indicates that 1-Benzyl-1H-indole-5-carbaldehyde is classified under GHS07. The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .

属性

IUPAC Name |

1-benzylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAFQBZJAVJZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445765 | |

| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-indole-5-carbaldehyde | |

CAS RN |

63263-88-7 | |

| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

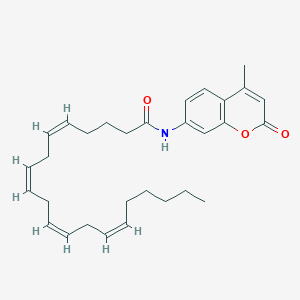

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)